![molecular formula C7H11NO2 B15238777 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15238777.png)
2-Azabicyclo[2.2.1]heptane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azabicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound that features a nitrogen atom within its structure. This compound is notable for its unique bicyclic framework, which consists of a seven-membered ring fused to a three-membered ring. The presence of the nitrogen atom within the bicyclic structure imparts unique chemical properties, making it a valuable compound in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the compound is often synthesized in research laboratories using the aforementioned synthetic routes, which can be scaled up for industrial applications if needed.
Análisis De Reacciones Químicas
Types of Reactions
2-Azabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts for aminoacyloxylation reactions, as well as various electrophilic reagents for substitution reactions .
Major Products
The major products formed from these reactions include oxygenated 2-azabicyclo[2.2.1]heptanes, reduced derivatives, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Azabicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with various molecular targets and pathways. The nitrogen atom within the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid include:
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a nitrogen atom, but with a different ring size and structure.
2-Oxa-5-azabicyclo[2.2.1]heptane: A bicyclic compound with both oxygen and nitrogen atoms in its structure.
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid: A similar compound with a different substitution pattern on the bicyclic framework.
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of the nitrogen atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H11NO2 |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
2-azabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-7(10)8-4-5-1-2-6(8)3-5/h5-6H,1-4H2,(H,9,10) |
Clave InChI |
JUOGNRYAMNSZHP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1CN2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


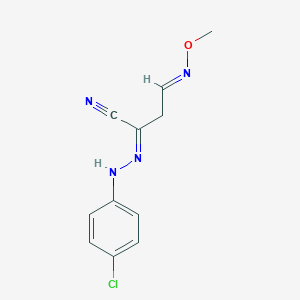
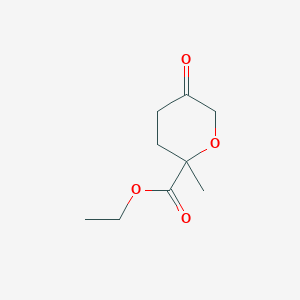

![[(1'S,3'R,4'R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B15238713.png)
![[3-(Oxan-4-yl)oxetan-3-yl]methanol](/img/structure/B15238716.png)
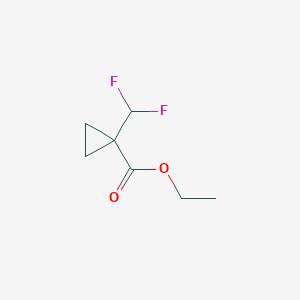

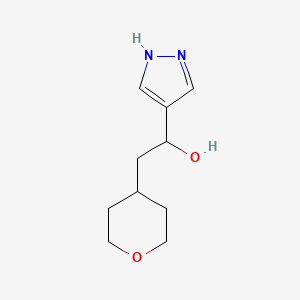

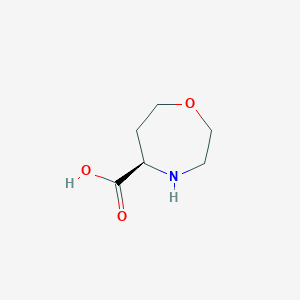
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methylcyclopentyl)acetic acid](/img/structure/B15238742.png)
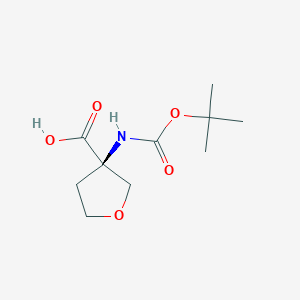
![1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15238751.png)

